molecular formula C9H16F2O B12858757 2,2-Difluorononanal

2,2-Difluorononanal

Cat. No.: B12858757
M. Wt: 178.22 g/mol
InChI Key: VJKZXZLWKKSLJT-UHFFFAOYSA-N
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Description

2,2-Difluorononanal is a fluorinated aldehyde with a nine-carbon backbone and two fluorine atoms substituted on the second carbon. Structurally, it combines the reactivity of an aldehyde group with the electronic effects of fluorine, which typically enhance stability, polarity, and resistance to metabolic degradation. Fluorine's electronegativity and small atomic radius often confer improved thermal stability and bioavailability to such compounds compared to non-fluorinated analogs.

Properties

Molecular Formula

C9H16F2O

Molecular Weight

178.22 g/mol

IUPAC Name

2,2-difluorononanal

InChI

InChI=1S/C9H16F2O/c1-2-3-4-5-6-7-9(10,11)8-12/h8H,2-7H2,1H3

InChI Key

VJKZXZLWKKSLJT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C=O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorononanal typically involves the fluorination of nonanal or its derivatives. One common method is the reaction of nonanal with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorononanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Difluorononanal has several applications in scientific research:

    Chemistry: It is used as a

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Compounds

Although direct data on 2,2-Difluorononanal are absent in the provided sources, insights can be drawn from structurally related fluorinated compounds. Below is a comparative analysis based on molecular features, properties, and applications:

2,2-Difluorocyclopropanecarboxylic Acid

  • Molecular Formula : C₄H₄F₂O₂ | Molecular Weight : 122.07 g/mol .
  • Functional Groups : Carboxylic acid, cyclopropane ring.
  • Fluorine Substitution : Two fluorines on adjacent carbons in a strained cyclopropane ring.
  • Applications :
    • Pharmaceutical intermediate (enhances metabolic stability and lipophilicity of drug candidates).
    • Material science (building block for fluorinated polymers).
  • Key Differences: The cyclopropane ring introduces steric strain, increasing reactivity compared to linear aldehydes like this compound. The carboxylic acid group enables salt formation and conjugation, unlike the aldehyde’s electrophilic nature.

2-(Difluoromethylsulphonyl)-6-fluoroaniline

  • Molecular Weight : 225.19 g/mol | Structure : Difluoromethyl sulfonyl group attached to an aniline ring .
  • Functional Groups : Sulfonyl, amine, aromatic ring.
  • Fluorine Substitution : Three fluorines (two on sulfonyl, one on aromatic ring).
  • Applications :
    • Agrochemicals (improves pesticidal activity via fluorinated motifs).
    • Pharmaceuticals (modulates drug solubility and target binding).
  • Key Differences :
    • The sulfonyl group enhances hydrolytic stability compared to aldehydes.
    • Aromatic fluorination directs electronic effects differently than aliphatic fluorination.

Butanoic Acid, 2,2-Dimethyl

  • Molecular Formula : C₆H₁₂O₂ | Molecular Weight : 116.16 g/mol .
  • Functional Groups : Carboxylic acid, branched alkyl chain.
  • Non-Fluorinated Comparison: Branched methyl groups reduce melting/boiling points versus linear chains. Lacks fluorine’s electronegativity, resulting in lower chemical inertness.

Data Table: Comparative Analysis of Fluorinated Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Fluorine Substituents Applications
This compound* C₉H₁₆F₂O ~178.2 (hypothetical) Aldehyde Two fluorines (C2) Organic synthesis, intermediates
2,2-Difluorocyclopropanecarboxylic Acid C₄H₄F₂O₂ 122.07 Carboxylic acid, cyclopropane Two fluorines (C2) Pharmaceuticals, materials
2-(Difluoromethylsulphonyl)-6-fluoroaniline - 225.19 Sulfonyl, amine, aromatic Three fluorines Agrochemicals, pharmaceuticals
Butanoic Acid, 2,2-Dimethyl C₆H₁₂O₂ 116.16 Carboxylic acid, branched alkyl None Solvents, flavorants

*Data for this compound inferred from structural analogs due to absence in provided sources.

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